2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole
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Overview
Description
2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core structure with cyclohexyl substituents. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The cyclohexyl groups can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclohexyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-1,3-benzoxazole
- 5-Methyl-1,3-benzoxazole
- 2-Cyclohexyl-5-methyl-1,3-benzoxazole
Uniqueness
2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole is unique due to its dual cyclohexyl substitution, which imparts distinct physicochemical properties
Properties
CAS No. |
351437-82-6 |
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Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C27H30N2O2/c1-3-7-20(8-4-1)26-28-22-16-18(11-13-24(22)30-26)15-19-12-14-25-23(17-19)29-27(31-25)21-9-5-2-6-10-21/h11-14,16-17,20-21H,1-10,15H2 |
InChI Key |
NALIBHUOMSMHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=CC(=C3)CC4=CC5=C(C=C4)OC(=N5)C6CCCCC6 |
Origin of Product |
United States |
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